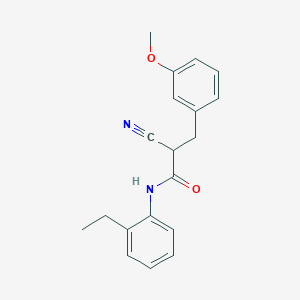

2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide

Description

2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide is a synthetic amide derivative featuring:

- A propanamide backbone with a cyano group at the 2-position.

- N-substitution with a 2-ethylphenyl group.

- 3-methoxyphenyl substitution at the 3-position of the propanamide chain.

It is listed as a discontinued product by CymitQuimica, indicating prior commercial availability for research purposes .

Properties

IUPAC Name |

2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-15-8-4-5-10-18(15)21-19(22)16(13-20)11-14-7-6-9-17(12-14)23-2/h4-10,12,16H,3,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHYVVDXSVHCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves the reaction of 2-ethylphenylamine with 3-(3-methoxyphenyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a) 2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide

- Key Difference : Methoxy group at the 4-position of the phenyl ring (vs. 3-position in the target compound).

- Relevance: Positional isomerism significantly impacts electronic properties and steric interactions.

- Availability: CAS No. 1260939-80-7; molecular weight 308.36. Currently listed as temporarily out of stock .

b) 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

- Key Differences :

- N-substitution : 3-methoxyphenyl replaces 2-ethylphenyl.

- Methoxy positions : Dual methoxy groups (3- and 4-positions).

- Implications: Increased electron-donating effects from the methoxy groups may enhance solubility or alter metabolic stability compared to the target compound. No pharmacological data available .

Heterocyclic and Functional Group Modifications

a) 2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide

- Key Differences :

- N-substitution : 2-methoxyphenyl (vs. 2-ethylphenyl).

- Aromatic substitution : Pyridin-4-yl replaces 3-methoxyphenyl.

- Molecular weight: 281.31; purity: 95% .

b) N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

- Key Differences: Backbone modification: Furan-2-yl substituent replaces the cyano group. Substituents: Chlorophenyl and 4-methoxyphenyl groups.

- No bioactivity data reported .

Comparative Data Table

Research Findings and Implications

Physicochemical Properties

- Solubility : Methoxy groups enhance hydrophilicity, while ethylphenyl groups increase lipophilicity. This balance may influence bioavailability.

- Stability: Cyano groups may confer susceptibility to hydrolysis under acidic/basic conditions.

Limitations and Knowledge Gaps

- Pharmacological Data: No direct studies on the target compound’s bioactivity or toxicity are available in the provided evidence.

- Commercial Availability: Many analogs (e.g., 2-Cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide) are discontinued, limiting experimental access .

Biological Activity

2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide is an organic compound with significant potential in pharmacological applications. It is classified as an amide and has garnered attention due to its biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₀N₂O₂

- Molecular Weight : 308.38 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents such as ethanol and acetone

The compound features a cyano group, an ethylphenyl group, and a methoxyphenyl group attached to a propanamide backbone, which contributes to its biological activity.

The mechanism of action of this compound is believed to involve:

- Interaction with Enzymes/Receptors : The cyano group may act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.

- Inhibition of Biological Pathways : Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer properties. Notable findings include:

- Cytotoxicity : It has demonstrated cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8).

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through a dose-dependent manner, likely involving the activation of caspase pathways .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| MEL-8 | 1.54 | Apoptosis induction |

| HCT-116 | 1.17 | Apoptosis induction |

Case Studies and Research Findings

- Anticancer Activity Study : A study published in MDPI highlighted that derivatives of similar compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating higher potency against leukemia cell lines .

- Mechanistic Studies : Further investigations into the compound's interactions revealed that it could disrupt critical signaling pathways in cancer cells, enhancing its potential as a therapeutic agent .

- Safety Assessments : Toxicological assessments have indicated potential concerns regarding skin sensitization and irritation; however, further studies are needed to fully characterize these endpoints .

Q & A

Q. What are the standard synthetic routes for preparing 2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide, and what critical reaction parameters influence yield and purity?

Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, such as:

- Condensation reactions between cyanoacetic acid derivatives and aromatic amines (e.g., 2-ethylaniline) under acidic or basic conditions.

- Substitution reactions to introduce the methoxyphenyl group, potentially using halogenated intermediates.

- Protecting group strategies (e.g., tert-butoxycarbonyl (Boc)) to prevent unwanted side reactions during functional group transformations .

Critical Parameters:

- Temperature control (e.g., maintaining 0–5°C during nitrile group introduction to avoid hydrolysis).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity in substitution steps).

- Catalyst use (e.g., DMAP for amide bond formation).

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

Methodological Answer: Key characterization methods include:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm the presence of ethylphenyl (δ 1.2–1.5 ppm for CH₃), methoxyphenyl (δ 3.8 ppm for OCH₃), and cyano groups (indirectly via adjacent protons).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Infrared (IR) Spectroscopy:

- Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch).

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching C₁₉H₁₉N₂O₂).

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction conditions to minimize by-products during the cyano group introduction?

Methodological Answer: To reduce by-products (e.g., hydrolysis to carboxylic acids):

- Low-temperature protocols (e.g., -10°C) during nitrile formation.

- Inert atmosphere (N₂/Ar) to prevent moisture-induced side reactions.

- Stepwise addition of reagents (e.g., slow addition of cyanating agents like KCN/CuCN) to control exothermicity .

- Purification techniques:

- Column chromatography with gradient elution (hexane/ethyl acetate).

- Recrystallization using ethanol/water mixtures.

Q. How can researchers address discrepancies in reported biological activities of structurally similar propanamide derivatives?

Methodological Answer: Discrepancies may arise from variations in assay conditions or structural analogs. Resolution strategies include:

- Comparative bioactivity assays:

- Standardize cell lines (e.g., HEK293 for receptor-binding studies) and IC₅₀ determination protocols.

- Structure-Activity Relationship (SAR) studies:

- Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) to isolate pharmacophores.

- Use molecular docking to predict binding affinities against targets (e.g., kinase enzymes) .

- Meta-analysis of literature data to identify confounding factors (e.g., solvent effects in in vitro assays).

Q. What computational methods are employed to predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide):

- Dock the compound into target protein active sites (e.g., COX-2 for anti-inflammatory studies) using flexible ligand protocols.

- Validate docking poses with molecular dynamics (MD) simulations (100 ns trajectories in GROMACS) .

- Quantum Mechanics/Molecular Mechanics (QM/MM):

- Analyze electronic interactions (e.g., hydrogen bonding between the cyano group and catalytic residues).

- ADMET Prediction (SwissADME):

- Estimate pharmacokinetic properties (e.g., logP = ~3.2 for optimal membrane permeability).

Q. How can researchers design experiments to resolve conflicting data on the compound’s metabolic stability?

Methodological Answer:

- In vitro microsomal assays:

- Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂).

- Compare results across species to identify interspecies variability .

- LC-MS/MS metabolite profiling:

- Identify major metabolites (e.g., hydroxylation at the methoxyphenyl ring).

- CYP enzyme inhibition assays:

- Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.